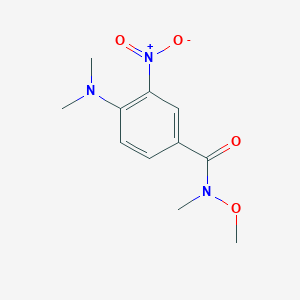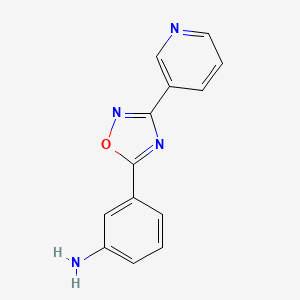
tert-Butyl ((3-(3-bromophenyl)oxetan-3-yl)methyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl N-[[3-(3-bromophenyl)oxetan-3-yl]methyl]carbamate: is a chemical compound with the molecular formula C15H20BrNO3 and a molecular weight of 342.23 g/mol . This compound is primarily used in research and development settings, particularly in the fields of chemistry and biology .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl ((3-(3-bromophenyl)oxetan-3-yl)methyl)carbamate typically involves the reaction of tert-butyl carbamate with 3-(3-bromophenyl)oxetan-3-ylmethyl chloride under basic conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
This would include optimizing reaction conditions, such as temperature and pressure, and using industrial-grade solvents and reagents to ensure cost-effectiveness and efficiency .
Análisis De Reacciones Químicas
Types of Reactions
tert-Butyl N-[[3-(3-bromophenyl)oxetan-3-yl]methyl]carbamate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides.
Reduction Reactions: The compound can be reduced to form corresponding amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate, and the reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Substitution Reactions: Products include substituted carbamates with different functional groups replacing the bromine atom.
Oxidation Reactions: Products include oxides and other oxidized derivatives.
Reduction Reactions: Products include amines and other reduced derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, tert-Butyl ((3-(3-bromophenyl)oxetan-3-yl)methyl)carbamate is used as a building block for the synthesis of more complex molecules . It is particularly useful in the development of pharmaceuticals and agrochemicals .
Biology
In biological research, this compound is used to study enzyme interactions and protein-ligand binding . It serves as a model compound for understanding the behavior of similar molecules in biological systems .
Medicine
In medicine, this compound is investigated for its potential therapeutic applications . It is studied for its ability to interact with specific molecular targets, which could lead to the development of new drugs .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials . It is also used in the development of new materials with unique properties .
Mecanismo De Acción
The mechanism of action of tert-Butyl ((3-(3-bromophenyl)oxetan-3-yl)methyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors . The compound binds to these targets, altering their activity and leading to various biological effects . The exact pathways involved depend on the specific application and target .
Comparación Con Compuestos Similares
Similar Compounds
- tert-Butyl N-[[3-(4-bromophenyl)oxetan-3-yl]methyl]carbamate
- tert-Butyl N-[[3-(3-chlorophenyl)oxetan-3-yl]methyl]carbamate
- tert-Butyl N-[[3-(3-fluorophenyl)oxetan-3-yl]methyl]carbamate
Uniqueness
tert-Butyl N-[[3-(3-bromophenyl)oxetan-3-yl]methyl]carbamate is unique due to the presence of the bromine atom, which imparts specific reactivity and properties to the compound . This makes it particularly useful in certain chemical reactions and applications where other similar compounds may not be as effective .
Propiedades
Fórmula molecular |
C15H20BrNO3 |
|---|---|
Peso molecular |
342.23 g/mol |
Nombre IUPAC |
tert-butyl N-[[3-(3-bromophenyl)oxetan-3-yl]methyl]carbamate |
InChI |
InChI=1S/C15H20BrNO3/c1-14(2,3)20-13(18)17-8-15(9-19-10-15)11-5-4-6-12(16)7-11/h4-7H,8-10H2,1-3H3,(H,17,18) |
Clave InChI |
CFGHPLZJNWDFJY-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NCC1(COC1)C2=CC(=CC=C2)Br |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![6-(1H-pyrazol-3-yl)imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B8711261.png)

![Ethyl 2-[3-(3-bromophenyl)oxetan-3-yl]acetate](/img/structure/B8711276.png)


![6-Chloro-[n-(1-ethyl)propyl]pyrazine-2-amine](/img/structure/B8711294.png)




![5-[(4-Amino-3-methoxyphenyl)methyl]pyrimidine-2,4-diamine](/img/structure/B8711344.png)



